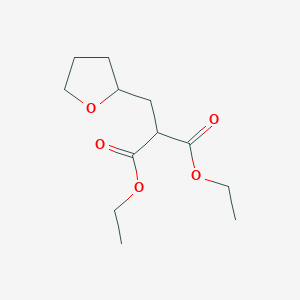

Diethyl tetrahydrofurfurylmalonate

Beschreibung

Historical Perspective and Seminal Synthetic Developments of Malonate Derivatives

The journey of malonate derivatives in organic chemistry is fundamentally rooted in the development of the malonic ester synthesis, a versatile and powerful method for preparing carboxylic acids. This synthetic strategy hinges on the unique reactivity of diethyl malonate and similar esters. The carbon atom flanked by two carbonyl groups exhibits enhanced acidity, allowing it to be easily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. website-files.combritannica.comlibretexts.org This enolate acts as a potent nucleophile, readily undergoing alkylation through reaction with an alkyl halide in a classic SN2 reaction. libretexts.orgmasterorganicchemistry.com

The elegance of the synthesis lies in its subsequent steps. Following alkylation, the resulting substituted malonic ester can be hydrolyzed to a dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield a substituted acetic acid. wikipedia.orglscollege.ac.in This entire sequence effectively allows chemists to use diethyl malonate as a synthetic equivalent for the -CH2COOH synthon. wikipedia.org

A seminal advancement in the application of malonate esters was pioneered by William Henry Perkin, Jr. In 1883, he demonstrated that reacting a dihalide with a malonic ester enolate could lead to an intramolecular alkylation, forming a new cyclic compound. website-files.comwikipedia.org This method, now known as the Perkin alicyclic synthesis, provided a robust pathway for the construction of carbocyclic systems and showcased the profound versatility of malonate derivatives beyond simple linear chain extensions. wikipedia.orglscollege.ac.in Throughout the 20th century, the malonic ester synthesis became a cornerstone of organic synthesis, finding widespread application in the production of a diverse array of compounds, including amino acids, barbiturates, and other sedatives and anticonvulsants. wikipedia.orgstudysmarter.co.uk

Strategic Importance of Diethyl Tetrahydrofurfurylmalonate as a Core Synthetic Building Block

While diethyl malonate is a foundational reagent, its derivatives, such as this compound, represent a more advanced class of building blocks tailored for specific, complex targets. The strategic importance of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of the pharmaceutical agent Naftidrofuryl (also known as Nafronyl). researchgate.netjlu.edu.cn

Naftidrofuryl is a vasodilator used in the management of peripheral and cerebral vascular disorders. jlu.edu.cn Its complex molecular structure necessitates a carefully planned synthetic route, where this compound serves as a crucial precursor. The synthesis of this intermediate itself begins with foundational reagents. In one established pathway, diethyl malonate is first reacted with furfural (B47365). The resulting product is then subjected to catalytic hydrogenation to yield this compound. jlu.edu.cn

This molecule is strategically designed for the subsequent introduction of another key fragment of the final drug. In the synthesis of a Naftidrofuryl precursor, this compound is deprotonated to form its corresponding enolate. This nucleophile is then alkylated with 1-(chloromethyl)naphthalene to form diethyl(1-naphthylmethyl)-tetrahydrofurfurylmalonate. jlu.edu.cn This step perfectly illustrates the compound's function as a core building block, uniting the tetrahydrofurfuryl and naphthylmethyl moieties.

Research has focused on optimizing this critical alkylation step to improve efficiency. A study highlighted the effectiveness of different catalyst systems, demonstrating that the choice of base and solvent significantly impacts reaction time and yield. The use of sodium hydride (NaH) in dimethylformamide (DMF) was found to be particularly effective compared to other systems. jlu.edu.cn

| Catalyst System | Reaction Time (hours) | Yield (%) |

|---|---|---|

| NaH/DMF | 1.5 | 91.2 |

| Na/Xylene | 6.0 | 72.5 |

| NaOEt/EtOH | 5.0 | 65.3 |

| K₂CO₃/Acetone | 8.0 | 53.7 |

The data clearly shows that the NaH/DMF system provides a significantly higher yield in a fraction of the time compared to more traditional conditions, underscoring the ongoing refinement of synthetic methodologies involving this important intermediate. jlu.edu.cn This pivotal role in the streamlined and efficient synthesis of a valuable pharmaceutical agent solidifies the strategic importance of this compound in contemporary organic chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-(oxolan-2-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNUDKVYVAZVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958339 | |

| Record name | Diethyl [(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-39-3 | |

| Record name | 1,3-Diethyl 2-[(tetrahydro-2-furanyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tetrahydrofurfurylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037136393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl [(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetrahydrofurfurylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Diethyl Tetrahydrofurfurylmalonate

Direct Synthetic Routes to Diethyl Tetrahydrofurfurylmalonate

The direct synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of a carbon-carbon bond between a malonic ester moiety and a tetrahydrofurfuryl group.

Alkylation Strategies Involving Tetrahydrofuran-2-methanol Derivatives

A principal method for synthesizing this compound is through the alkylation of diethyl malonate. libretexts.orgwikipedia.org This reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then reacts with a suitable tetrahydrofuran-2-methanol derivative.

The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for the ready formation of the enolate using a moderately strong base like sodium ethoxide. libretexts.orgucalgary.ca The resulting enolate anion then undergoes a nucleophilic substitution reaction (SN2) with a tetrahydrofurfuryl halide, such as tetrahydrofurfuryl chloride or bromide, or a sulfonate ester like tetrahydrofurfuryl tosylate. libretexts.org The use of primary halides or tosylates is preferred to minimize competing elimination reactions. libretexts.org A significant challenge in this method is the potential for dialkylation, where a second tetrahydrofurfuryl group is added to the malonic ester, leading to purification difficulties and reduced yields of the desired mono-alkylated product. wikipedia.org

Malonic Ester Condensation and Subsequent Transformations

An alternative approach involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as diethyl malonate. organicreactions.org In this context, tetrahydrofurfural can be condensed with diethyl malonate in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. organicreactions.orgorgsyn.org This condensation typically yields diethyl furfurylidenemalonate, an unsaturated intermediate. researchgate.net

The initial condensation product, an α,β-unsaturated ester, can then be subjected to further transformations to yield the target compound. The most common subsequent step is the reduction of the carbon-carbon double bond.

Catalytic Hydrogenation of Unsaturated Malonate Precursors (e.g., Diethyl Furfurylidenemalonate)

Following the Knoevenagel condensation, the resulting diethyl furfurylidenemalonate can be converted to this compound through catalytic hydrogenation. This process involves the reduction of both the carbon-carbon double bond of the malonate derivative and the furan (B31954) ring.

Various catalysts can be employed for this transformation, with palladium-based catalysts being common for such hydrogenations. researchgate.net The reaction conditions, including hydrogen pressure, temperature, and choice of solvent, are critical for achieving high yields and selectivity. The hydrogenation of the furan ring to a tetrahydrofuran (B95107) ring is a key step in this synthetic sequence. researchgate.net

Optimized Catalytic Systems and Reaction Conditions (e.g., NaH/DMF Mediated Alkylation)

To improve the efficiency of the alkylation of diethyl malonate, various optimized systems have been developed. The use of sodium hydride (NaH) as a strong base in an aprotic polar solvent like dimethylformamide (DMF) is a common strategy. beilstein-journals.org NaH effectively deprotonates the diethyl malonate to form the sodium enolate, which can then react with the tetrahydrofurfuryl halide. beilstein-journals.orggoogle.com

The choice of solvent can significantly influence the reaction rate and yield. google.com Additionally, phase transfer catalysis has been investigated as a method to facilitate the reaction between the water-soluble enolate and the organic-soluble alkylating agent, sometimes in combination with microwave irradiation to accelerate the reaction. researchgate.net

Advanced Synthetic Approaches and Process Enhancement

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of this compound synthesis, this can be applied in several ways. One approach is the use of greener solvents, such as water or bio-derived solvents, to replace more hazardous organic solvents like DMF. nih.gov

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic methods, such as the use of recyclable catalysts for condensation and hydrogenation reactions, are favored as they reduce waste and often operate under milder conditions. mdpi.comresearchgate.net The development of solvent-free reaction conditions is another area of interest, potentially reducing the environmental impact of the synthesis. mdpi.com For instance, Knoevenagel condensations have been explored using immobilized enzymes or solid supports, which can be easily recovered and reused. researchgate.netamazonaws.com

| Synthetic Route | Key Reagents | Reaction Type | Advantages | Disadvantages |

| Alkylation | Diethyl malonate, Tetrahydrofurfuryl halide/tosylate, Base (e.g., NaOEt, NaH) | Nucleophilic Substitution (SN2) | Direct, well-established | Potential for dialkylation, use of strong bases |

| Condensation-Reduction | Diethyl malonate, Tetrahydrofurfural, Base catalyst, Reducing agent (e.g., H2/Pd) | Knoevenagel Condensation, Catalytic Hydrogenation | Avoids halide reagents | Two-step process, requires reduction of double bond and furan ring |

| Optimized Alkylation | Diethyl malonate, Tetrahydrofurfuryl halide, NaH/DMF | Nucleophilic Substitution (SN2) | Improved yields and reaction rates | Use of hazardous solvent (DMF) |

| Green Approaches | Renewable feedstocks, recyclable catalysts, green solvents | Various | Reduced environmental impact, increased safety | May require further development for industrial scale |

Process Intensification and Yield Optimization Strategies

The synthesis of this compound and its derivatives can be optimized through various process intensification strategies. These strategies aim to enhance reaction rates, improve yields, and promote more sustainable and efficient chemical processes.

One key area of process intensification is the use of microwave irradiation. researchgate.net Microwave-assisted synthesis has been shown to significantly accelerate the alkylation of active methylene compounds like diethyl malonate. researchgate.net This technique, often combined with phase-transfer catalysis (PTC), can lead to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net For instance, the solid-liquid phase C-alkylation of active methylene compounds can be effectively carried out under microwave conditions, sometimes even eliminating the need for a phase-transfer catalyst. researchgate.net

Another strategy involves the optimization of catalyst systems and reaction conditions. For the synthesis of related compounds, such as 5-hydroxymethyl furfural (B47365) (5-HMF), studies have focused on developing and optimizing solid acid catalysts. researchgate.net This includes screening different catalysts and reaction parameters to maximize yield, conversion, and selectivity. researchgate.net The intensified process can lead to significant improvements, with studies reporting a maximum yield of 78% for 5-HMF with 83% fructose (B13574) conversion and 94% selectivity. researchgate.net Catalyst recyclability is also a crucial aspect, ensuring the economic viability and sustainability of the process. researchgate.net

Table 1: Process Intensification Strategies and Outcomes

| Strategy | Key Features | Reported Outcome |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often with phase-transfer catalysis. researchgate.net | Accelerated reaction rates, higher yields, and shorter reaction times for alkylation reactions. researchgate.net |

| Catalyst and Process Optimization | Screening of solid acid catalysts and optimization of reaction parameters (temperature, time, etc.). researchgate.net | Increased yield, conversion, and selectivity. For example, 78% yield of 5-HMF with 94% selectivity. researchgate.net |

| Continuous Flow Synthesis with CFD Modeling | Use of continuous reactors (e.g., jet reactors) and CFD for process understanding and optimization. researchgate.net | Enhanced mixing, improved selectivity (e.g., up to 98% for diethyl methylphosphite), and efficient byproduct removal. researchgate.net |

Chemical Reactivity and Derivatization of this compound

Alkylation Reactions for Functionalization

Diethyl malonate and its derivatives, including this compound, are valuable substrates for alkylation reactions due to the acidity of the α-hydrogens (pKa ≈ 12.6). libretexts.orglibretexts.org These reactions are fundamental for introducing a wide range of functional groups and building more complex molecular architectures.

The process typically begins with the formation of a resonance-stabilized enolate by treating the malonic ester with a suitable base, most commonly sodium ethoxide. libretexts.orglibretexts.org The choice of an alkoxide base corresponding to the ester groups is crucial to prevent transesterification. libretexts.orglibretexts.org

This enolate then acts as a nucleophile and undergoes an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This step introduces the first alkyl group onto the α-carbon. It is important to note that the efficiency of this reaction is subject to the typical limitations of SN2 reactions; primary and secondary alkyl halides are preferred, while tertiary halides are prone to elimination reactions. libretexts.orglibretexts.org

For the synthesis of dialkylated products, a second alkylation step can be performed. After the initial alkylation, if an α-hydrogen is still present, it can be removed by another equivalent of base to form a new enolate, which can then be reacted with a second alkyl halide. youtube.com

Phase-transfer catalysis (PTC) can be employed to facilitate the alkylation of malonic esters. google.com Catalysts such as tetraalkylammonium salts can be used in conjunction with a base like potassium carbonate. google.com In some cases, the phase-transfer catalyst is added after a certain percentage of the initial malonate has already reacted to optimize the process. google.com

Table 2: Key Steps in the Alkylation of Diethyl Malonate Derivatives

| Step | Description | Reagents |

| Enolate Formation | Deprotonation of the α-carbon to form a resonance-stabilized enolate. libretexts.orglibretexts.org | Sodium ethoxide (NaOEt) libretexts.orglibretexts.org |

| Alkylation | Nucleophilic attack of the enolate on an alkyl halide via an SN2 reaction. libretexts.orglibretexts.org | Alkyl halide (R-X) libretexts.orglibretexts.org |

| (Optional) Second Alkylation | Repetition of enolate formation and alkylation to introduce a second alkyl group. youtube.com | Base, second alkyl halide (R'-X) youtube.com |

Transesterification and Saponification Processes

Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is a potential side reaction when using alkoxide bases other than ethoxide during the alkylation of this compound. libretexts.orglibretexts.org

Saponification, the hydrolysis of an ester under basic conditions, is a key step in many synthetic sequences involving malonic esters. Following alkylation, the resulting diester can be hydrolyzed using a strong base like sodium hydroxide (B78521) to yield a dicarboxylate salt. libretexts.orglibretexts.org Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate groups to form a malonic acid derivative. libretexts.orglibretexts.orgumich.edu

The kinetics of saponification of diesters, such as diethyl adipate, have been studied and are known to be second-order, irreversible, and consecutive reactions. umich.edu The process involves the stepwise hydrolysis of the two ester groups. researchgate.net It is important to accurately control the stoichiometry of the base, as excess hydroxide can influence the reaction rate. umich.edu The presence of impurities or side products, like carbonates from the absorption of atmospheric CO2, can also affect the accuracy of kinetic measurements and should be accounted for. umich.edu

Decarboxylation Reactions and Related Transformations

Decarboxylation is a characteristic and synthetically useful reaction of malonic acids and their derivatives. libretexts.orglibretexts.org Following the saponification of a substituted diethyl malonate, the resulting malonic acid derivative readily loses a molecule of carbon dioxide upon heating, typically in the presence of acid. libretexts.orglibretexts.orgyoutube.com This transformation results in the formation of a substituted carboxylic acid. libretexts.orglibretexts.org

The mechanism of decarboxylation involves the formation of a cyclic transition state, leading to the elimination of CO2 and the formation of an enol, which then tautomerizes to the more stable carboxylic acid product. libretexts.org This decarboxylation step is a crucial part of the malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.orglibretexts.org

Utility in the Formation of Naphthylmethyl-Substituted Malonate Frameworks

This compound is a key precursor in the synthesis of naphthylmethyl-substituted malonate frameworks. nih.gov A prominent example is the synthesis of diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate. nih.gov This is achieved through the alkylation of this compound with 1-chloromethylnaphthalene. google.com

The reaction involves the initial formation of the enolate of this compound using a base, such as potassium carbonate, followed by the nucleophilic substitution reaction with 1-chloromethylnaphthalene. google.com The optimization of the molar ratios of the reactants and the base is crucial for achieving a high yield and purity of the desired product. google.com For instance, a patent describes a process where the molar ratio of this compound to potassium carbonate and 1-chloromethylnaphthalene is 1:1.2:1.05. google.com

Pathways to Nafronyl-Related Chemical Entities

This compound and its derivatives are central intermediates in the synthesis of the vasodilator drug Nafronyl (naftidrofuryl). google.comwikipedia.org The synthesis of Nafronyl illustrates several of the key reactions discussed, including alkylation and decarboxylation. wikipedia.org

The synthetic route to Nafronyl typically involves the alkylation of this compound with 1-chloromethylnaphthalene to form diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate. google.com This intermediate then undergoes hydrolysis (saponification) to the corresponding dicarboxylic acid, followed by decarboxylation to yield 1-naphthylmethyl-2-tetrahydrofuran propionic acid. google.com

The final step in the synthesis of Nafronyl involves the esterification of this carboxylic acid with 2-(diethylamino)ethanol. google.com This is often carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species. The resulting product is then typically converted to its oxalate (B1200264) salt. google.com

Mechanistic Elucidation and Theoretical Investigations

Reaction Mechanism Studies in Diethyl Tetrahydrofurfurylmalonate Synthesis and Transformations

The primary route for the synthesis of this compound is the malonic ester synthesis, a classic and versatile method for the formation of carbon-carbon bonds. This reaction involves the alkylation of diethyl malonate with a suitable tetrahydrofurfuryl halide, such as tetrahydrofurfuryl chloride or bromide.

The mechanism proceeds through a series of well-understood steps:

Enolate Formation: The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). A moderately strong base, such as sodium ethoxide, is typically employed. The acidity of the α-protons (pKa ≈ 13 in dimethyl sulfoxide) is a key factor, allowing for their facile removal to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms, which enhances the nucleophilicity of the α-carbon.

Nucleophilic Attack: The resulting enolate ion acts as a potent nucleophile and attacks the electrophilic carbon of the tetrahydrofurfuryl halide in a bimolecular nucleophilic substitution (SN2) reaction. This step results in the formation of the carbon-carbon bond between the diethyl malonate moiety and the tetrahydrofurfuryl group, yielding this compound and a halide salt as a byproduct.

Further Transformations: Once synthesized, this compound can undergo further transformations. A common subsequent reaction is the hydrolysis of the ester groups, typically under acidic or basic conditions, followed by decarboxylation upon heating. This process removes one of the carboxyl groups as carbon dioxide, yielding tetrahydrofurfurylacetic acid.

A potential side reaction in the synthesis is the dialkylation of the malonic ester, where the initially formed product is deprotonated and reacts with a second molecule of the tetrahydrofurfuryl halide. The extent of this side reaction can be controlled by carefully managing the stoichiometry of the reactants.

Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound

In the absence of specific experimental data, quantum chemical calculations and molecular dynamics simulations serve as powerful tools to predict and understand the behavior of this compound at the molecular level.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a commonly employed method for such investigations. For this compound, DFT calculations could provide valuable insights into:

Molecular Geometry: Optimization of the molecular structure would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would indicate the molecule's nucleophilic and electrophilic centers, respectively. The distribution of electron density and the electrostatic potential map would further highlight regions susceptible to chemical attack.

Reaction Energetics: The transition state for the SN2 reaction between the diethyl malonate enolate and a tetrahydrofurfuryl halide could be modeled to determine the activation energy of the reaction. This would provide a theoretical basis for the reaction rate and feasibility. Furthermore, the thermodynamics of the reaction, including the enthalpy and Gibbs free energy change, could be calculated to predict the position of the equilibrium.

A hypothetical table of calculated properties for this compound is presented below to illustrate the type of data that would be generated from such a study.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| Dipole Moment | 2.8 D | Provides insight into the overall polarity of the molecule. |

| Activation Energy (SN2 Reaction) | 18.5 kcal/mol | Correlates with the rate of formation of the C-C bond. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide information on:

Conformational Flexibility: The tetrahydrofuran (B95107) ring and the ethyl ester groups can adopt various conformations. MD simulations would reveal the accessible conformational space and the relative populations of different conformers at a given temperature.

Solvation Effects: By including explicit solvent molecules in the simulation, the interaction of this compound with its environment can be studied. This is crucial for understanding its solubility and the influence of the solvent on its reactivity.

Transport Properties: Properties such as the diffusion coefficient could be calculated, which are relevant to its behavior in solution.

Stereochemical Control and Stereoselectivity in this compound Reactions

The synthesis of this compound presents an interesting stereochemical challenge. The starting material, tetrahydrofurfuryl halide, is typically a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. The alkylation of diethyl malonate with a racemic tetrahydrofurfuryl halide will, therefore, result in a racemic mixture of diethyl (R)-tetrahydrofurfurylmalonate and diethyl (S)-tetrahydrofurfurylmalonate.

Achieving stereochemical control in this reaction, to selectively produce one enantiomer over the other, would require an asymmetric synthesis approach. Several strategies could be envisioned:

Use of a Chiral Starting Material: If an enantiomerically pure form of tetrahydrofurfuryl halide is used, the stereochemistry of the product will be directly determined by the starting material, assuming the SN2 reaction proceeds with the expected inversion of configuration at the stereocenter.

Chiral Auxiliary: A chiral auxiliary could be temporarily attached to the diethyl malonate. This would create a chiral environment around the reacting center, directing the incoming tetrahydrofurfuryl group to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Chiral Catalysis: A more modern and efficient approach would be the use of a chiral catalyst. Chiral phase-transfer catalysts, for instance, can form a chiral ion pair with the malonate enolate, which then directs the alkylation to occur stereoselectively. The catalyst is used in sub-stoichiometric amounts and can be recycled, making this an attractive method from a green chemistry perspective.

The table below outlines the expected outcomes of different synthetic approaches regarding the stereochemistry of the product.

| Synthetic Approach | Starting Tetrahydrofurfuryl Halide | Expected Product Stereochemistry |

| Standard Malonic Ester Synthesis | Racemic | Racemic mixture of (R) and (S)-diethyl tetrahydrofurfurylmalonate |

| Asymmetric Synthesis (Chiral Start) | Enantiomerically Pure (e.g., R) | Enantiomerically Enriched (e.g., S, due to SN2 inversion) |

| Asymmetric Synthesis (Chiral Cat.) | Racemic | Enantiomerically Enriched (R or S, depending on the catalyst) |

The development of a highly stereoselective synthesis of this compound would be of significant interest, as the individual enantiomers could exhibit different biological activities or serve as valuable chiral building blocks in the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis and Materials Science

Precursor Role in the Construction of Complex Heterocyclic Systems

The diethyl malonate core of Diethyl tetrahydrofurfurylmalonate serves as a highly versatile building block in the synthesis of various heterocyclic systems. The active methylene (B1212753) group, flanked by two ester functionalities, can be readily deprotonated to form a stable carbanion. This nucleophilic center can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of cyclic and heterocyclic frameworks.

While specific, widely-cited examples of this compound being used to construct new complex heterocyclic systems beyond its inherent tetrahydrofuran (B95107) ring are not prevalent in the reviewed literature, the reactivity of the malonate group suggests its potential in such transformations. For instance, malonate derivatives are well-known precursors in the synthesis of a variety of heterocyclic compounds, including pyrimidines and pyridines.

For example, the condensation of diethyl malonate derivatives with amidines or ureas is a classical approach to forming the pyrimidine (B1678525) ring. Similarly, the Hantzsch pyridine (B92270) synthesis and related methodologies often employ β-ketoesters, which can be prepared from malonate esters, to construct the dihydropyridine (B1217469) ring, a core structure in many biologically active molecules. The synthesis of furo[2,3-d]pyrimidines, for instance, has been achieved through the condensation of a diethyl malonate derivative with acetamidine (B91507) hydrochloride. google.com In a like manner, tetrahydrofuro[3,2-c]pyridines have been synthesized via a Pictet-Spengler reaction, showcasing the utility of furan (B31954) derivatives in constructing fused heterocyclic systems. researchgate.net

Synthetic Pathways to Active Pharmaceutical Intermediates and Analogues (e.g., Nafronyl Derivatives)

A significant application of this compound is its role as a key intermediate in the synthesis of the vasoactive drug Nafronyl, also known as Naftidrofuryl. The synthesis of Nafronyl oxalate (B1200264) from simple starting materials highlights the utility of this compound in multi-step organic synthesis.

A common synthetic route begins with the Knoevenagel condensation of diethyl malonate and furfural (B47365). This reaction, typically catalyzed by a base such as piperidine (B6355638) in a solvent like toluene, yields diethyl furfurylidenemalonate. The subsequent step involves the hydrogenation of the furan ring and the carbon-carbon double bond to produce this compound. This reduction is often carried out using a palladium on carbon (Pd/C) catalyst.

The resulting this compound is then alkylated with 1-chloromethylnaphthalene in the presence of a base. This introduces the naphthylmethyl group onto the central carbon of the malonate. The subsequent steps involve hydrolysis of the ester groups followed by decarboxylation to yield 2-(1-naphthylmethyl)-3-(tetrahydrofurfuryl)propionic acid. Finally, this carboxylic acid is esterified with 2-(diethylamino)ethanol, and the product is converted to its oxalate salt to give Naftidrofuryl oxalate. google.com A detailed patent outlines a preparation method for Nafronyl oxalate, providing specific reaction conditions and reagents for each step. google.com

Table 1: Synthetic Pathway to Nafronyl Oxalate via this compound

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Diethyl malonate, Furfural | Piperidine, Acetic acid, Toluene | Furanmethylenediethyl malonate |

| 2 | Hydrogenation | Furanmethylenediethyl malonate | 5% Pd/C, Acetone | This compound |

| 3 | Alkylation | This compound , 1-chloromethylnaphthalene | Base (e.g., Sodium ethoxide) | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate |

| 4 | Hydrolysis & Decarboxylation | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | Base (e.g., Potassium hydroxide) | 1-(naphthylmethyl)-2-(tetrahydrofurfuryl)propionic acid |

| 5 | Esterification | 1-(naphthylmethyl)-2-(tetrahydrofurfuryl)propionic acid, 2-(diethylamino)ethyl chloride hydrochloride | Base (e.g., Sodium hydroxide), Ethanol (B145695) | Naftidrofuryl |

| 6 | Salt Formation | Naftidrofuryl | Oxalic acid dihydrate | Naftidrofuryl oxalate |

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The application of this compound extends to the synthesis of specialty chemicals and as a potential component in advanced materials. The presence of two ester functional groups allows it to act as a chain extender in the synthesis of polymers such as polyurethanes and polyesters. researchgate.netwikipedia.orgresearchgate.net In polymer chemistry, a chain extender is a low molecular weight compound with two or more functional groups that can react with the terminal groups of prepolymers to increase their molecular weight. wikipedia.org

While direct evidence of this compound being used as a chain extender is not extensively documented, its structural similarity to diols (after reduction of the ester groups) suggests its potential in this role. The tetrahydrofuran ring can also impart unique properties to the resulting polymer, such as altered solubility, flexibility, and thermal stability.

Furthermore, the malonate functionality can be a precursor to other reactive groups. For instance, malonate esters can be converted into barbiturates and thiobarbiturates through condensation with urea (B33335) or thiourea, respectively. These classes of compounds have a long history of use in medicinal chemistry and could be considered specialty chemicals. The unique tetrahydrofurfuryl substituent could modulate the properties of such derivatives.

The broader class of malonate esters is also utilized in the production of various fine chemicals, including flavoring agents and specialty solvents. The specific contribution of the tetrahydrofurfuryl group in such applications would be to introduce a different polarity and steric profile compared to more common alkyl or aryl malonates.

Analytical Characterization Methodologies for Diethyl Tetrahydrofurfurylmalonate and Its Derivatives

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of diethyl tetrahydrofurfurylmalonate and its derivatives. These techniques provide detailed information about the compound's atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For diethyl malonate and its derivatives, both ¹H and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like diethyl malonate, characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and the methylene (B1212753) protons of the malonate group are observed. hmdb.cachemicalbook.com In the case of this compound, additional signals corresponding to the protons of the tetrahydrofurfuryl ring would be expected.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. For diethyl malonate, distinct peaks for the carbonyl carbons, the methylene and methyl carbons of the ethyl groups, and the central methylene carbon are identifiable. hmdb.cachemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Diethyl Malonate Derivatives

| Compound Name | Nucleus | Solvent | Chemical Shift (δ) ppm |

| Diethyl malonate | ¹H | CDCl₃ | 1.28 (t, 6H), 3.40 (s, 2H), 4.22 (q, 4H) |

| Diethyl malonate | ¹³C | CDCl₃ | 13.9, 41.6, 61.4, 166.8 |

| Diethyl diethylmalonate | ¹H | CDCl₃ | 0.81 (t, 6H), 1.23 (t, 6H), 1.88 (q, 4H), 4.15 (q, 4H) |

| Diethyl methylmalonate | ¹³C | N/A | 13.5, 13.9, 49.3, 61.2, 170.1 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. Electron impact (EI) is a common ionization technique used for volatile compounds like malonate esters.

The mass spectrum of diethyl malonate and its derivatives often shows a characteristic fragmentation pattern involving the loss of the ester groups. mdpi.com A significant fragmentation pathway is the loss of the diethyl malonate moiety (M-159) for substituted derivatives. mdpi.com The presence of different substituents on the malonate backbone can lead to distinct fragmentation patterns, which can be used for identification. mdpi.com

Interactive Data Table: Key Mass Spectral Fragments for Diethyl Malonate Derivatives

| Compound Name | Ionization Mode | Key Fragment (m/z) | Interpretation |

| Diethyl malonate | EI | 160 | Molecular Ion [M]⁺ |

| Diethyl malonate | EI | 115 | [M - OEt]⁺ |

| Diethyl malonate | EI | 88 | [M - CO₂Et]⁺ |

| 2-Aryl-diethyl malonate derivatives | EI | M-159 | Loss of diethyl malonate moiety |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of diethyl malonate and its derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically appearing in the region of 1730-1760 cm⁻¹. cdnsciencepub.com Many malonate esters exhibit two distinct carbonyl stretching bands, which has been attributed to vibrational coupling. cdnsciencepub.comcdnsciencepub.com Other significant peaks include C-O stretching and C-H stretching vibrations. researchgate.net

Interactive Data Table: Characteristic Infrared Absorption Bands for Diethyl Malonate Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Diethyl malonate | C=O (ester) | 1757, 1740 |

| Diethyl malonate | C-O (ester) | ~1250-1000 |

| Diethyl malonate | C-H (alkane) | ~2980 |

| (Butyl-octyl) malonate | C=O (ester) | 1752, 1734 |

| (Butyl-octyl) malonate | C-H (alkane) | 2955, 2924, 2855 |

Chromatographic Separations and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like diethyl malonate and its derivatives. dtic.mildtic.mil When coupled with a flame ionization detector (FID), GC can be used for the quantitative determination of these compounds. dtic.mil The choice of the chromatographic column is critical for achieving good separation from other components in the mixture. dtic.mil For instance, the determination of trace amounts of diethyl malonate in ethanol (B145695) has been successfully achieved using GC-FID. dtic.mildtic.mil

Interactive Data Table: Exemplary Gas Chromatographic Conditions for Diethyl Malonate Analysis

| Parameter | Condition |

| Instrument | Gas chromatograph with Flame Ionization Detector (FID) |

| Column | e.g., Packed column with 10% Carbowax 20M on Chromosorb W-AW |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C |

| Oven Temperature Program | Isothermal or gradient depending on the sample matrix |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including malonic acid and its esters. sielc.comhelixchrom.com For polar compounds like malonic acid, reversed-phase HPLC with a suitable aqueous-organic mobile phase is often employed. sielc.com The detection is typically carried out using a UV detector. helixchrom.com The development of HPLC methods is crucial for monitoring the progress of reactions involving malonate esters and for quality control of the final product. ntu.edu.sg

Interactive Data Table: Illustrative HPLC Method for Malonic Acid Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | e.g., Newcrom B, 4.6x150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., 0.02% H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 200 nm |

Crystallographic Analysis for Solid-State Structure Determination

Advanced Hyphenated Techniques for Impurity Profiling and Reaction Monitoring

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for complex mixture analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is extensively used for impurity profiling of pharmaceutical starting materials and active pharmaceutical ingredients. thermofisher.com It allows for the detection, identification, and quantification of volatile and semi-volatile impurities, even at trace levels. thermofisher.com In the context of this compound synthesis, GC-MS would be instrumental in identifying by-products and residual starting materials. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are highly sensitive and specific techniques for the analysis of a wide range of compounds. These methods are particularly useful for monitoring the progress of organic reactions and for the quantification of analytes in complex matrices. ntu.edu.sgwaters.com For example, LC-ESI-MS/MS has been used for the highly sensitive quantification of malonate in serum. nih.govnih.gov This technique could be adapted for the precise monitoring of the synthesis of this compound and for the characterization of any non-volatile impurities. The development of such methods is a key aspect of modern analytical chemistry in pharmaceutical development. nih.gov

Emerging Research Directions and Future Prospects for Diethyl Tetrahydrofurfurylmalonate

Innovation in Sustainable Synthetic Methodologies

The classical synthesis of Diethyl tetrahydrofurfurylmalonate typically involves the alkylation of diethyl malonate with a tetrahydrofurfuryl halide or tosylate. researchgate.netlibretexts.org Another prominent method is the two-step synthesis starting with the Knoevenagel condensation of furfural (B47365) and diethyl malonate to yield diethyl furfurylidenemalonate, followed by the catalytic hydrogenation of both the furan (B31954) ring and the exocyclic double bond. While effective, these methods often rely on traditional chemical processes that may not align with modern principles of green chemistry. mdpi.comlibretexts.org

Future research is geared towards developing more sustainable and efficient synthetic routes. Key areas of innovation include:

Catalytic Transfer Hydrogenation: This technique offers a safer and more sustainable alternative to high-pressure hydrogenation. nih.gov The use of hydrogen donors like isopropanol (B130326) or formic acid in the presence of a heterogeneous catalyst can facilitate the reduction of diethyl furfurylidenemalonate under milder conditions. Research into efficient and recyclable catalysts, such as those based on non-precious metals, is a primary focus.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound presents a significant opportunity for green chemistry. Biocatalytic approaches can offer high selectivity and operate under mild, aqueous conditions, thereby reducing energy consumption and waste generation. The enzymatic reduction of diethyl furfurylidenemalonate or the enzymatic alkylation of diethyl malonate are plausible future strategies.

Phase-Transfer Catalysis (PTC): For the alkylation route, phase-transfer catalysis can enhance reaction rates and yields, while allowing for the use of more environmentally benign solvent systems. The development of novel and recyclable phase-transfer catalysts is an active area of research that could be applied to the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. The synthesis of this compound, particularly the hydrogenation step, could be significantly optimized by transitioning from batch to flow processes, allowing for precise control over reaction parameters and minimizing by-product formation.

A comparative look at these methodologies is presented in the table below:

| Synthetic Method | Advantages | Research Focus |

| Catalytic Transfer Hydrogenation | Milder reaction conditions, avoids high-pressure H2 | Development of reusable, non-precious metal catalysts |

| Biocatalysis | High selectivity, environmentally benign, mild conditions | Enzyme discovery and engineering for specific substrates |

| Phase-Transfer Catalysis | Improved reaction rates, use of greener solvents | Novel and recyclable phase-transfer catalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions |

Rational Design and Synthesis of Novel Derivatives with Enhanced Reactivity

The molecular scaffold of this compound offers several sites for modification to create novel derivatives with tailored properties. The rational design of these derivatives could lead to compounds with enhanced reactivity, new biological activities, or unique material properties.

Key strategies for derivatization include:

Functionalization of the Tetrahydrofurfuryl Ring: The tetrahydrofuran (B95107) ring can be functionalized with various substituents to modulate the compound's polarity, steric bulk, and potential for secondary interactions. For instance, introducing hydroxyl or amino groups could impart new functionalities and potential for polymerization.

Modification of the Malonate Backbone: The remaining acidic proton on the malonate carbon can be replaced with a second alkyl or acyl group, leading to a wide array of disubstituted malonates. This could be a pathway to chiral derivatives with potential applications in asymmetric synthesis.

Synthesis of Chiral Derivatives: Enantioselective synthesis can yield chiral derivatives of this compound. This can be achieved through asymmetric alkylation of diethyl malonate using chiral phase-transfer catalysts or by using chiral tetrahydrofurfuryl precursors. Such chiral building blocks are highly valuable in medicinal chemistry and materials science.

An example of potential derivatization is the synthesis of chalcone-malonate hybrids, which have shown promising biological activities in other contexts.

Advanced Computational and Experimental Approaches for Mechanistic Insight

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the design of new applications. While specific mechanistic studies on this compound are limited, advanced computational and experimental techniques can provide deep insights.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the alkylation of diethyl malonate with tetrahydrofurfuryl derivatives. These studies can elucidate the transition state geometries and activation energies, providing a theoretical basis for catalyst selection and reaction condition optimization. Similarly, the mechanism of furan ring hydrogenation can be computationally explored to understand selectivity and catalyst performance.

Kinetic Studies: Detailed experimental kinetic studies of the synthesis of this compound can help to determine the rate-limiting steps and the influence of various parameters on the reaction outcome. This data is invaluable for scaling up the synthesis and improving its efficiency.

In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and NMR spectroscopy can be used to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and by-products. This can provide a more complete picture of the reaction mechanism.

By combining computational and experimental approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for more controlled and efficient synthetic strategies.

Untapped Applications in Chemical and Material Sciences

Beyond its role as a pharmaceutical intermediate, the unique structure of this compound suggests a range of potential applications in chemical and material sciences that remain largely unexplored.

Polymer Chemistry: The diester functionality of this compound makes it a potential monomer for the synthesis of polyesters and other condensation polymers. The presence of the tetrahydrofurfuryl group could impart unique properties to the resulting polymers, such as increased flexibility, altered solubility, and enhanced biodegradability. It could also be explored as a monomer in the synthesis of poly(ortho esters), which are known for their surface-eroding properties and use in drug delivery.

Specialty Chemicals: The compound could serve as a building block for other complex organic molecules. Its reactive methylene (B1212753) group allows for further functionalization, leading to a variety of substituted acetic acid derivatives after hydrolysis and decarboxylation. These derivatives could find use in the synthesis of agrochemicals, fragrances, and other fine chemicals.

Functional Materials: The combination of a polar ether linkage and ester groups may lead to interesting properties as a specialty solvent or a plasticizer for certain polymers. Its potential as a component in lubricant formulations or as a surface-active agent could also be investigated. The table below outlines some of these potential applications.

| Potential Application Area | Rationale |

| Polymer Monomer | Diester functionality for condensation polymerization; tetrahydrofurfuryl group to modify polymer properties. |

| Specialty Chemical Intermediate | Reactive methylene group for further synthesis of complex molecules. |

| Plasticizer/Solvent | Presence of polar ether and ester groups. |

| Lubricant Component | Potential for desirable tribological properties due to its structure. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.